molecular formula C11H11ClN2OS B2914212 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one CAS No. 1174196-65-6

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one

Cat. No.: B2914212
CAS No.: 1174196-65-6
M. Wt: 254.73
InChI Key: PRNWTFVEOGTIGK-UHFFFAOYSA-N
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Description

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one is a heterocyclic compound that features a pyrimidine ring substituted with a 5-chloro-2-thienyl group, an ethyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one typically involves the condensation of 5-chloro-2-thiophenecarboxaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with guanidine. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one undergoes various chemical reactions, including:

    Oxidation: Can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols.

    Substitution: Formation of substituted pyrimidines with various functional groups.

Scientific Research Applications

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved often include signal transduction cascades that lead to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-chloro-2-thienyl)-4-methylpyridine
  • 2-(5-chloro-2-thienyl)pyrrolidine
  • Methyl {[(5-chloro-2-thienyl)methyl]amino}acetate

Uniqueness

2-(5-chloro-2-thienyl)-5-ethyl-4-methyl-1H-pyrimidin-6-one is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2OS/c1-3-7-6(2)13-10(14-11(7)15)8-4-5-9(12)16-8/h4-5H,3H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRNWTFVEOGTIGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)C2=CC=C(S2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 250-mL round bottomed flask was charged with 5-chlorothiophene-2-carboxamidine HCl salt (6.81 g, 34.6 mmol, 1 eq.), ethyl 2-ethyl-3-oxo-butanoate (12 g, 72 mmol, 2 eq.), and ethanol (100 ml). To the mixture was added sodium methoxide (25 w % in methanol, 23 g, 107 mmol, 3 eq.). The resulting mixture was stirred under reflux for 7 hr. After cooling to room temperature, the mixture was evaporated under reduced pressure to dryness and the residue was treated with 2N HCl (60 ml). Solid was collected by filtration and washed with water followed by ether. The product thus obtained was forwarded to the next step without any further purification (4.53 g, 51% yield).
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
23 g
Type
reactant
Reaction Step Two

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